3-Chloro-6-fluoroisoquinoline
Overview
Description
3-Chloro-6-fluoroisoquinoline is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on an isoquinoline ring. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system. Fluorinated isoquinolines, like this compound, are of significant interest due to their unique characteristics, such as biological activities and light-emitting properties .
Mechanism of Action
Target of Action
Fluorinated isoquinolines, a group to which this compound belongs, have been noted for their unique characteristics such as biological activities and light-emitting properties . They are important components of pharmaceuticals and materials .
Mode of Action
It’s known that the introduction of fluorine atoms onto the isoquinoline ring can cause unique bioactivities due to electrostatic and steric effects .
Biochemical Pathways
Fluorinated isoquinolines have been associated with various bioactivities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It has been reported that this compound has high gastrointestinal absorption and is bbb permeant . The compound has a log Po/w (iLOGP) of 2.09, indicating its lipophilicity .
Result of Action
Given the compound’s structural characteristics and the known effects of fluorinated isoquinolines, it is likely that it may have diverse effects on cellular function .
Biochemical Analysis
Cellular Effects
It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoroisoquinoline can be achieved through various methods. One common approach involves the direct introduction of fluorine onto the isoquinoline ring. This can be done through nucleophilic substitution reactions where a fluorine atom replaces a leaving group, such as a halogen, on the isoquinoline ring . Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-fluoroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: These involve the replacement of one substituent on the isoquinoline ring with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides, which can replace halogens through nucleophilic substitution.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, which can introduce oxygen-containing functional groups.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, which can remove oxygen-containing functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can produce an aminoisoquinoline derivative, while oxidation can produce an isoquinoline with additional oxygen-containing functional groups .
Scientific Research Applications
3-Chloro-6-fluoroisoquinoline has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-6-fluoroisoquinoline include other fluorinated isoquinolines and quinolines, such as:
- 3-Fluoroisoquinoline
- 6-Fluoroisoquinoline
- 3-Chloroisoquinoline
- 6-Chloroisoquinoline
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine substituents on the isoquinoline ring. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-chloro-6-fluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIQKTBCWODWMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307441 | |
Record name | 3-Chloro-6-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041423-28-2 | |
Record name | 3-Chloro-6-fluoroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1041423-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-6-fluoroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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